

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-5-Hydroxypiperidin-2-one

Cat. No.: B022207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-5-Hydroxypiperidin-2-one**, a key chiral building block and important intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, and biological significance, presenting data in a clear and accessible format for laboratory and research applications.

Chemical Identity and Synonyms

(R)-5-Hydroxypiperidin-2-one is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. The "(R)" designation indicates the stereochemistry at the chiral center (carbon 5).

Identifier	Value
CAS Number	102774-92-5 [1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₉ NO ₂ [1]
Molecular Weight	115.13 g/mol [1]
IUPAC Name	(5R)-5-Hydroxypiperidin-2-one

Common Synonyms:[\[1\]](#)

- (R)-5-HYDROXY-2-PIPERIDINONE

- (5R)-5-Hydroxy-2-piperidinone
- (5R)-5-Hydroxypiperidin-2-one
- 2-Piperidinone, 5-hydroxy-, (5R)-
- RARECHEM AK ML 0203

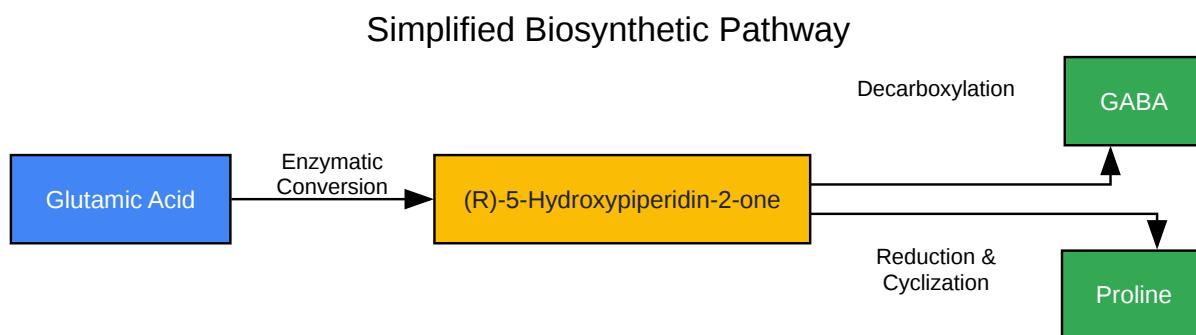
Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of **(R)-5-Hydroxypiperidin-2-one**.

Property	Value	Reference
Melting Point	144-146 °C	[6]
Boiling Point	352.3 °C at 760 mmHg (Predicted)	[6]
Flash Point	166.8 °C (Predicted)	[6]
Density	1.199 g/cm³ (Predicted)	[6]
pKa	14.21 ± 0.20 (Predicted)	[6]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[6]

Note: Spectroscopic data (NMR, IR, MS) for **(R)-5-Hydroxypiperidin-2-one** is not readily available in publicly accessible databases. Researchers are advised to acquire this data upon synthesis or purchase.

Biological Significance and Applications


(R)-5-Hydroxypiperidin-2-one serves as a versatile intermediate in several key areas:

- Pharmaceutical Synthesis: It is a crucial chiral building block for the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry is often essential for the desired biological activity and to minimize off-target effects.[1][6]

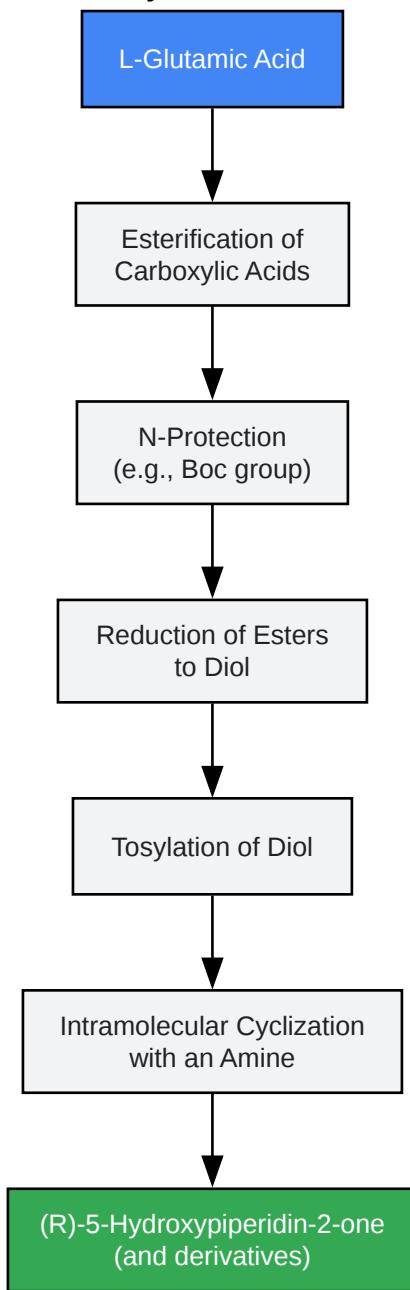
- Neurotransmitter and Amino Acid Biosynthesis: This compound is an intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline. This makes it a compound of interest for research into metabolic pathways and the development of drugs targeting the central nervous system.[6]
- Medicinal Chemistry: As a chiral scaffold, it is used in drug discovery and development to create novel bioactive molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory properties.[1][6]

Role in GABA and Proline Biosynthesis

The diagram below illustrates the position of **(R)-5-Hydroxypiperidin-2-one** as a precursor in the metabolic pathways of GABA and Proline.

[Click to download full resolution via product page](#)

Caption: Biosynthetic role of **(R)-5-Hydroxypiperidin-2-one**.


Experimental Protocols

Synthesis from L-Glutamic Acid

A common route for the synthesis of piperidine derivatives involves the use of L-glutamic acid as a starting material. The following is a generalized, multi-step protocol.

Experimental Workflow: Synthesis from L-Glutamic Acid

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis from L-glutamic acid.

Detailed Protocol (Conceptual):

- Esterification: L-glutamic acid is first converted to its corresponding diester, for example, by reacting with an alcohol (e.g., methanol or ethanol) under acidic conditions.

- N-Protection: The amino group is protected, commonly using a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.
- Reduction: The ester groups are reduced to a diol using a suitable reducing agent such as sodium borohydride.
- Activation of Hydroxyl Groups: The diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride, making the hydroxyl groups good leaving groups.
- Cyclization: The ditosylate is reacted with an amine, leading to intramolecular cyclization to form the piperidine ring. Subsequent deprotection and modification steps would lead to the final product.

Note: This is a generalized procedure. Specific reaction conditions, reagents, and purification methods would need to be optimized based on the specific derivative being synthesized.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Protocol:

- Solvent Selection: Choose a solvent or solvent system in which **(R)-5-Hydroxypiperidin-2-one** is sparingly soluble at room temperature but highly soluble when heated.
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
- Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
- Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the purified compound should form. Cooling in an ice bath can further promote crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

- Drying: Dry the purified crystals under vacuum.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of **(R)-5-Hydroxypiperidin-2-one**.

General Method Development:

- Column Selection: A chiral stationary phase (CSP) is required. Pirkle-type or ligand-exchange columns are often suitable for the separation of amino acid derivatives.
- Mobile Phase: A normal phase eluent (e.g., a mixture of hexane and a polar alcohol like isopropanol or ethanol) is typically used with Pirkle-type columns. The ratio of the solvents is optimized to achieve good separation.
- Detection: UV detection is commonly used. The wavelength should be chosen to maximize the absorbance of the compound.
- Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.

Safety Information

Detailed safety information is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 102774-92-5|(R)-5-Hydroxypiperidin-2-one|BLD Pharm [bldpharm.com]
- 3. (R)-5-HYDROXY-PIPERIDIN-2-ONE | 102774-92-5 [chemicalbook.com]
- 4. (R)-5-HYDROXY-PIPERIDIN-2-ONE price,buy (R)-5-HYDROXY-PIPERIDIN-2-ONE - chemicalbook [chemicalbook.com]
- 5. (R)-5-Hydroxypiperidin-2-one [chemdict.com]
- 6. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022207#r-5-hydroxypiperidin-2-one-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com